![molecular formula C19H21N3O3 B7681663 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of 4-nitroaniline and has been synthesized using different methods. ANPA has shown potential in various research applications due to its unique mechanism of action and biochemical and physiological effects.
作用機序
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone inhibits PTP activity by covalently modifying the active site of the enzyme. The nitro group of this compound reacts with the cysteine residue of the active site, leading to the formation of a covalent bond. This modification results in the inhibition of PTP activity and the activation of signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has several advantages for lab experiments, including its ability to selectively inhibit PTP activity and its potential as a cancer therapy candidate. However, this compound has some limitations, including its toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has shown potential in various research applications, and future directions for this compound research include the development of this compound derivatives with improved efficacy and safety profiles. Additionally, this compound can be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine the safety and efficacy of this compound and its derivatives in clinical trials.
Conclusion:
This compound is a chemical compound that has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects. This compound has been synthesized using different methods, and its use in the study of PTPs and PKCs has provided valuable insights into the regulation of cellular signaling pathways. This compound has advantages and limitations for lab experiments, and future directions for this compound research include the development of this compound derivatives with improved efficacy and safety profiles.
合成法
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be synthesized using different methods, including the reaction of 4-nitroaniline with pyrrolidine and benzyl chloroformate. The reaction involves the formation of an intermediate that is further reacted with 1-(3-chloropropyl)-3-nitrobenzene. The final product is obtained by purifying the reaction mixture using column chromatography.
科学的研究の応用
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been used in various scientific research applications, including the study of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. This compound has been shown to inhibit PTP activity, which can lead to the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has also been used in the study of protein kinase C (PKC), which is an enzyme involved in the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis.
特性
IUPAC Name |
1-[3-nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)16-7-8-18(19(12-16)22(24)25)20-17-6-4-5-15(11-17)13-21-9-2-3-10-21/h4-8,11-12,20H,2-3,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYQLBRNQVQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC2=CC=CC(=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

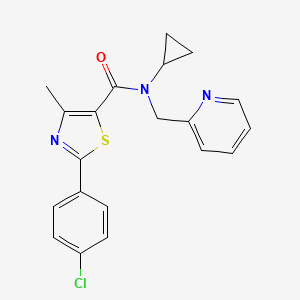
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
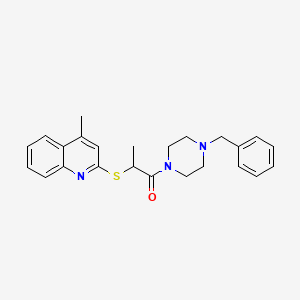
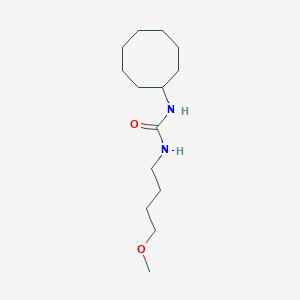
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
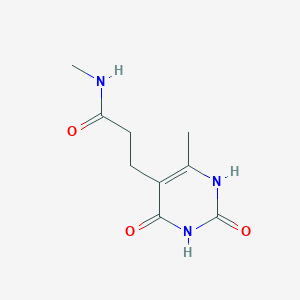
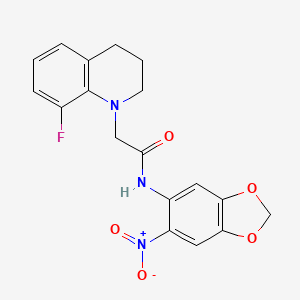
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)